molecular formula C14H12F2N2O3S B11423025 methyl (2Z)-2-[(3,4-difluorophenyl)imino]-3-ethyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

methyl (2Z)-2-[(3,4-difluorophenyl)imino]-3-ethyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Cat. No.: B11423025
M. Wt: 326.32 g/mol
InChI Key: MTGPUUYYQGFVJP-UHFFFAOYSA-N
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Description

Methyl (2Z)-2-[(3,4-difluorophenyl)imino]-3-ethyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by the presence of a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-2-[(3,4-difluorophenyl)imino]-3-ethyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate typically involves the following steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorophenyl halide and a suitable nucleophile.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products:

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with amine groups replacing the imino group.

    Substituted Derivatives: Compounds with various substituents on the difluorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(3,4-difluorophenyl)imino]-3-ethyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Methyl (2Z)-2-[(3,4-difluorophenyl)imino]-3-ethyl-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
  • (3,4-Difluorophenyl)iminomethyl-λ6-sulfanone
  • Imino phenoxide complexes

Comparison: this compound stands out due to its unique combination of a thiazine ring, difluorophenyl group, and imino group. This combination imparts distinct chemical properties and potential applications compared to other similar compounds. For example, the presence of the difluorophenyl group can enhance the compound’s stability and biological activity.

Properties

Molecular Formula

C14H12F2N2O3S

Molecular Weight

326.32 g/mol

IUPAC Name

methyl 2-(3,4-difluorophenyl)imino-3-ethyl-4-oxo-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C14H12F2N2O3S/c1-3-18-12(19)7-11(13(20)21-2)22-14(18)17-8-4-5-9(15)10(16)6-8/h4-7H,3H2,1-2H3

InChI Key

MTGPUUYYQGFVJP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=C(SC1=NC2=CC(=C(C=C2)F)F)C(=O)OC

Origin of Product

United States

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